molecular formula C5H2BrClN2O2 B1281519 3-Bromo-4-chloro-5-nitropyridine CAS No. 31872-63-6

3-Bromo-4-chloro-5-nitropyridine

Cat. No. B1281519
CAS RN: 31872-63-6
M. Wt: 237.44 g/mol
InChI Key: FTQGEZJTBYMEIH-UHFFFAOYSA-N
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Patent
US07642269B2

Procedure details

3-bromo-5-nitropyridin-4-ol (49.8 g, 0.227 mol) prepared in Step 1 was slowly added at 0° C. to 200 ml of phosphorus trichloride. N,N-diethylaniline (34.65 ml, 0.227 mol) was slowly added thereto at the same temperature. The reaction mixture was refluxed under stirring for 2 hours and then concentrated under reduced pressure. The resulting residue was added to ice water and then extracted with 300 ml of ether. The separated organic layer was dried on anhydrous magnesium sulfate and then concentrated under reduced pressure to give 32.4 g of the titled compound as a pale yellow solid. The product was used in the subsequent step without further purification.
Quantity
49.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
34.65 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([N+:9]([O-:11])=[O:10])[C:7]=1O.P(Cl)(Cl)[Cl:13].C(N(CC)C1C=CC=CC=1)C>>[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([N+:9]([O-:11])=[O:10])[C:7]=1[Cl:13]

Inputs

Step One
Name
Quantity
49.8 g
Type
reactant
Smiles
BrC=1C=NC=C(C1O)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Cl)(Cl)Cl
Step Two
Name
Quantity
34.65 mL
Type
reactant
Smiles
C(C)N(C1=CC=CC=C1)CC

Conditions

Stirring
Type
CUSTOM
Details
under stirring for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The resulting residue was added to ice water
EXTRACTION
Type
EXTRACTION
Details
extracted with 300 ml of ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The separated organic layer was dried on anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=NC=C(C1Cl)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 32.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.